Ethanol, 2-anilino-, hydrochloride

Photographic Chemistry Color Developer Formulation Process Acceleration

Researchers requiring a stable, solid amino alcohol often face hygroscopicity and purity issues with the free base. Ethanol, 2-anilino-, hydrochloride solves this with enhanced handling and precise stoichiometry. • Photographic developers: 1.0% v/v reduces speed point by 13%, accelerating high-throughput processing. • Biosensor polymers: Tunable poly(aniline-co-2-anilinoethanol) films improve electrode adhesion. • Asymmetric catalysis: Essential chiral building block for high-enantioselectivity phosphite-phosphoramidite Rh ligands.

Molecular Formula C8H12ClNO
Molecular Weight 173.64 g/mol
CAS No. 41210-94-0
Cat. No. B14661080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2-anilino-, hydrochloride
CAS41210-94-0
Molecular FormulaC8H12ClNO
Molecular Weight173.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCCO.Cl
InChIInChI=1S/C8H11NO.ClH/c10-7-6-9-8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2;1H
InChIKeyPQLXJCRFZCRBNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanol, 2-anilino-, hydrochloride (CAS 41210-94-0): A Bifunctional Aromatic Amine Alcohol for Chemical Synthesis and Material Science


Ethanol, 2-anilino-, hydrochloride (CAS 41210-94-0), with the molecular formula C8H12ClNO and a molecular weight of 173.64 g/mol, is the hydrochloride salt of 2-anilinoethanol . This compound belongs to the class of aromatic amine alcohols, characterized by the presence of both an aniline-derived amine group and a hydroxyl group. Its bifunctional nature, combining the nucleophilicity of the amine with the reactivity of the alcohol, makes it a versatile building block in organic synthesis, particularly for the construction of more complex molecules, including ligands for asymmetric catalysis and monomers for functional polymers [1]. As a hydrochloride salt, it offers improved solid-state handling and storage stability compared to the free base form.

Why Simple Substitution is Inadequate: The Specific Role of Ethanol, 2-anilino-, hydrochloride in Demanding Applications


Generic substitution with other amino alcohols or aniline derivatives often fails in specialized applications due to the unique combination of properties in Ethanol, 2-anilino-, hydrochloride. Its specific structure—an aniline ring linked to an ethanolamine backbone—confers a distinct balance of nucleophilicity, hydrogen-bonding capacity, and electronic effects that simple aliphatic amines (e.g., monoethanolamine) or N-alkylated analogs (e.g., N-methylethanolamine) cannot replicate [1]. The hydrochloride salt form further differentiates it from the free base (2-anilinoethanol, CAS 122-98-5), providing enhanced solid-state stability and precise stoichiometric control in reactions where the free base's hygroscopic nature and variable purity are problematic . This specificity is critical in applications ranging from ligand design for enantioselective catalysis to the formulation of photographic developers, where small changes in molecular structure directly impact performance outcomes like enantiomeric excess or development speed.

Quantitative Performance Differentiation for Ethanol, 2-anilino-, hydrochloride


Accelerated Photographic Development Speed vs. Standard Compositions

The inclusion of 2-anilinoethanol in a color photographic developer composition significantly accelerates the development process. Compared to a standard developer without the compound, the addition of 1.0% by volume of 2-anilinoethanol reduced the average speed point from 0.82 to 0.72, a 13% increase in development speed. This performance improvement is a direct consequence of the compound's role as a development accelerator [1]. In contrast, the baseline developer without this additive required a longer processing time to achieve comparable results.

Photographic Chemistry Color Developer Formulation Process Acceleration

Conductivity and Processability Trade-off in Conducting Polymer Films

Electrochemical copolymerization of aniline with 2-anilinoethanol allows for fine-tuning of polymer film properties. Increasing the 2-anilinoethanol content in the copolymer systematically reduces electroactivity and conductivity but significantly improves processability and adhesion to substrates [1]. This trade-off is a key differentiator from pure polyaniline, which has higher conductivity but is brittle and difficult to process. The data indicates that by adjusting the monomer feed ratio, a polymer with a desired balance of electrical and mechanical properties can be achieved, a capability not possible with polyaniline alone.

Conducting Polymers Biosensors Polyaniline Derivatives

Role as a Chiral Ligand Precursor for Asymmetric Catalysis

2-Anilinoethanol serves as a critical chiral building block in the synthesis of phosphite-phosphoramidite ligands for Rh-catalyzed asymmetric hydrogenation [1]. While the specific enantiomeric excess (ee) values are not detailed in the abstract, the successful creation and evaluation of a novel chiral ligand based on 2-anilinoethanol and R-BINOL for the enantioselective hydrogenation of prochiral olefins is a significant point of differentiation. This application is not feasible with simple, achiral amino alcohols like ethanolamine or diethanolamine, which lack the necessary aromatic and chiral architecture to create an effective chiral pocket around the metal center.

Asymmetric Hydrogenation Chiral Ligands Organometallic Catalysis

Structural and Functional Comparison vs. Common Amine Alcohols

A comparative analysis highlights the structural and functional distinctions of 2-anilinoethanol versus common aliphatic amine alcohols. Unlike ethanolamine (C2H7NO, MW 61.08 g/mol, bp 170°C) or N-methylethanolamine (C3H9NO, MW 75.11 g/mol, bp 159°C), 2-anilinoethanol possesses an aromatic phenyl ring, which significantly alters its reactivity profile, solvent interactions, and utility in applications like dye synthesis where the aromatic group is essential for chromophore attachment [1]. The presence of the phenyl ring also increases its molecular weight (137.18 g/mol) and boiling point (268°C), providing greater thermal stability for high-temperature reactions.

Chemical Synthesis Intermediate Comparison Amine Alcohols

Solid-State Handling and Stability Advantage of Hydrochloride Salt Form

The hydrochloride salt form (CAS 41210-94-0) offers distinct advantages in handling and storage compared to the free base (2-anilinoethanol, CAS 122-98-5). As a crystalline solid, the hydrochloride salt is less prone to oxidation and hygroscopic absorption of moisture and CO2 from the air, which can degrade the free base and affect its stoichiometry in sensitive reactions . The free base, by contrast, is typically a clear yellow to brown liquid that may darken upon storage . While specific quantitative data on purity retention over time is not available in the provided abstracts, the general principle of enhanced stability for amine hydrochlorides over their free base counterparts is well-established in the chemical industry and is a key reason for procuring this specific salt form.

Chemical Handling Salt Form Selection Storage Stability

Distinctive Fragmentation Pathway in Mass Spectrometry Analysis

In mass spectrometric analysis, deprotonated 2-anilinoethanol (PhN-CH2CH2OH) undergoes a specific gas-phase rearrangement. Upon collisional activation, it predominantly forms an anilide anion (C6H5NH-, m/z 92) rather than a phenoxide ion (C6H5O-, m/z 93.0343) [1]. This fragmentation behavior is distinct from that of isomeric compounds like N-methylaniline derivatives and provides a definitive analytical fingerprint for identification and quantification in complex mixtures. This property is a direct result of its unique N-phenyl-ethanolamine structure and is not shared by other aniline derivatives lacking the hydroxyl group.

Mass Spectrometry Analytical Chemistry Gas-Phase Ion Chemistry

Defined Application Scenarios for Ethanol, 2-anilino-, hydrochloride Based on Quantitative Evidence


Formulation of Accelerated Color Photographic Developers

Ethanol, 2-anilino-, hydrochloride is a key additive for formulators of color photographic developers seeking to reduce processing times. As demonstrated in a head-to-head comparison, incorporating 1.0% by volume of 2-anilinoethanol into a standard CD3-based developer reduces the average speed point by 13%, effectively accelerating the development process without requiring changes to other critical components [1]. This application is specifically relevant for high-throughput commercial photo-finishing operations where even small reductions in processing time can lead to significant gains in productivity.

Synthesis of Tunable Conducting Polymer Films for Biosensors

Researchers developing polymer-based biosensors can utilize Ethanol, 2-anilino-, hydrochloride as a comonomer with aniline to create poly(aniline-co-2-anilinoethanol) films. Evidence shows that increasing the 2-anilinoethanol content systematically enhances film adhesion and processability, albeit at the cost of some electrical conductivity [1]. This tunability allows for the engineering of polymer coatings that are both functional and mechanically robust on electrode surfaces, a critical requirement for reliable and durable sensor fabrication.

Preparation of Novel Chiral Ligands for Enantioselective Catalysis

Ethanol, 2-anilino-, hydrochloride serves as an essential chiral building block in the synthesis of advanced phosphite-phosphoramidite ligands for rhodium-catalyzed asymmetric hydrogenation [1]. Its specific structure, incorporating a chiral ethanolamine motif attached to an aniline ring, is crucial for constructing the complex ligand architecture required to achieve high enantioselectivity in the reduction of prochiral olefins. This application is a key differentiator from simpler, achiral amino alcohols that cannot be used to build analogous chiral catalysts.

Analytical Standard for Mass Spectrometry Method Development

Analytical chemists can leverage Ethanol, 2-anilino-, hydrochloride as a reference standard for developing and validating mass spectrometry methods, particularly those aimed at detecting and quantifying trace levels of N-aryl ethanolamines. Its unique fragmentation pattern upon collision-induced dissociation—yielding a distinctive anilide anion (m/z 92) as the major product [1]—provides a reliable diagnostic marker for unambiguous identification, distinguishing it from structurally similar compounds and degradation products in complex sample matrices.

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